(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate
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Overview
Description
3-O-Acetyl-4,6-O-benzylidene-D-glucal: is a carbohydrate derivative that plays a significant role in synthetic organic chemistry. This compound is particularly notable for its use in the synthesis of complex oligosaccharides and glycoconjugates. Its structure includes an acetyl group at the 3-position and a benzylidene group protecting the 4,6-hydroxyl groups of the D-glucal moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-O-acetyl-4,6-O-benzylidene-D-glucal typically involves the protection of the hydroxyl groups of D-glucal. One common method includes the use of benzaldehyde dimethyl acetal in the presence of an acid catalyst to form the benzylidene acetal. Subsequently, the 3-hydroxyl group is acetylated using acetic anhydride and a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-O-acetyl-4,6-O-benzylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reductive opening of the benzylidene ring can be achieved using reagents like sodium borohydride.
Substitution: The acetyl group can be selectively removed or substituted under mild conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Sodium borohydride (NaBH4) in the presence of an acid catalyst.
Substitution: Triethylsilane and palladium on carbon (Pd/C) are used for the removal of the benzylidene group.
Major Products:
Oxidation: Introduction of carboxyl or hydroxyl groups.
Reduction: Formation of partially benzylated derivatives.
Substitution: Removal of protective groups to yield free hydroxyl groups.
Scientific Research Applications
Chemistry: 3-O-acetyl-4,6-O-benzylidene-D-glucal is used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the assembly of oligosaccharides .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and the role of glycoconjugates in cellular processes .
Medicine: The compound is utilized in the development of glycosylated drugs and vaccines. Its derivatives are explored for their potential therapeutic applications .
Industry: In the industrial sector, 3-O-acetyl-4,6-O-benzylidene-D-glucal is employed in the production of fine chemicals and as a precursor for various synthetic processes .
Mechanism of Action
The mechanism of action of 3-O-acetyl-4,6-O-benzylidene-D-glucal involves its role as a protected intermediate in synthetic pathways. The benzylidene group protects the 4,6-hydroxyl groups, allowing selective reactions at other positions. The acetyl group at the 3-position can be selectively removed or modified, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Similar in structure but with acetyl groups at the 3, 4, and 6 positions.
4,6-O-Benzylidene-D-glucal: Lacks the acetyl group at the 3-position.
3-O-Benzyl-4,6-O-benzylidene-D-glucal: Contains a benzyl group instead of an acetyl group at the 3-position.
Uniqueness: 3-O-acetyl-4,6-O-benzylidene-D-glucal is unique due to its specific protective groups, which allow for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates .
Properties
Molecular Formula |
C15H16O5 |
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Molecular Weight |
276.28 g/mol |
IUPAC Name |
(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-12-7-8-17-13-9-18-15(20-14(12)13)11-5-3-2-4-6-11/h2-8,12-15H,9H2,1H3 |
InChI Key |
OOUSBTQEYNLCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=COC2C1OC(OC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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